5-Methoxythiophene-2-carbaldehyde

Description

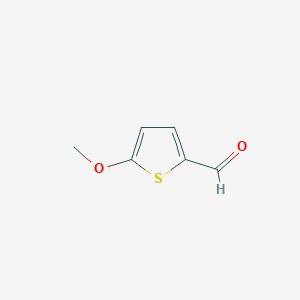

Structure

3D Structure

Properties

IUPAC Name |

5-methoxythiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDZOPRKCPVWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579885 | |

| Record name | 5-Methoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35087-46-8 | |

| Record name | 5-Methoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxythiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde (CAS: 35087-46-8)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 5-Methoxythiophene-2-carbaldehyde, a pivotal heterocyclic building block. By synthesizing data from established chemical suppliers and peer-reviewed literature, this document provides actionable insights into its synthesis, properties, and applications for professionals in chemical research and drug development.

Core Chemical Identity and Properties

This compound is a substituted thiophene featuring a methoxy group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This arrangement of an electron-donating methoxy group and an electron-withdrawing aldehyde group on the thiophene ring creates a unique electronic and reactive profile, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 35087-46-8[1] |

| Molecular Formula | C₆H₆O₂S[1] |

| Molecular Weight | 142.18 g/mol [1] |

| Appearance | Solid |

| Purity | ≥95% |

| InChI Key | NVDZOPRKCPVWOS-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=C(S1)C=O[1] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation[1] | P270: Do not eat, drink or smoke when using this product |

| H335: May cause respiratory irritation[1] | P280: Wear protective gloves/eye protection/face protection |

| Signal Word | Warning |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.

Mechanistic Insight

The reaction proceeds through the formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich 2-methoxythiophene. The electron-donating methoxy group activates the thiophene ring, directing the electrophilic substitution primarily to the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Caption: Simplified workflow of the Vilsmeier-Haack formylation of 2-methoxythiophene.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich thiophenes and serves as a robust starting point for laboratory synthesis.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

2-Methoxythiophene

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to facilitate the complete formation of the Vilsmeier reagent.

-

Add a solution of 2-methoxythiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the intermediate.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the cessation of gas evolution.

-

Extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or vacuum distillation.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, data for the closely related 5-Methylthiophene-2-carboxaldehyde provides a valuable reference for characterization. The substitution of a methyl group with a methoxy group will induce predictable shifts in the spectral data.

Table 3: Reference Spectroscopic Data for 5-Methylthiophene-2-carboxaldehyde

| Technique | Key Features and Interpretation |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.80 ppm. - Thiophene protons: Doublets, ~7.61 and ~6.88 ppm. - Methyl protons (CH₃): Singlet, ~2.57 ppm.[2][3] |

| ¹³C NMR | - Carbonyl carbon (C=O): ~182.6 ppm. - Thiophene ring carbons: ~127-152 ppm. - Methyl carbon (CH₃): ~16.2 ppm.[2][3] |

| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1665 cm⁻¹. - C-H stretch (aldehyde): Two bands around 2820 and 2720 cm⁻¹. - C-H stretch (thiophene ring): ~3100 cm⁻¹.[3][4][5] |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z 126.[5] |

Expert Insight: For this compound, one would expect the methoxy protons (-OCH₃) to appear as a singlet around 3.8-4.0 ppm in the ¹H NMR spectrum. The methoxy carbon would appear around 55-60 ppm in the ¹³C NMR spectrum. The electronic effect of the methoxy group would also slightly shift the signals of the thiophene ring protons and carbons compared to the methyl-substituted analog. The molecular ion peak in the mass spectrum would be at m/z 142.[1]

Applications in Research and Development

This compound is a versatile precursor for a range of functional molecules, finding significant use in medicinal chemistry and materials science.

Medicinal Chemistry

The thiophene nucleus is a well-established pharmacophore in drug discovery. The aldehyde functionality of this compound allows for its incorporation into more complex molecular scaffolds through reactions such as reductive amination, Wittig reactions, and various condensation reactions. This makes it a valuable starting material for the synthesis of novel therapeutic agents. Thiophene derivatives have been investigated for a wide array of biological activities, including as antibacterial, anti-inflammatory, and anticancer agents. For instance, various arylthiophene-2-carbaldehyde derivatives have been synthesized and shown to possess significant antibacterial and anti-urease activities.[6]

Organic Electronic Materials

Thiophene-based polymers are at the forefront of research into conductive and semiconductive organic materials. Polythiophenes are utilized in applications such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The aldehyde group on this compound can be used to synthesize functionalized thiophene monomers that can be subsequently polymerized. The methoxy group, being electron-donating, can help to tune the electronic properties of the resulting polymer, such as its band gap and conductivity. The aldehyde can also serve as a reactive site for post-polymerization modification or for anchoring the polymer to surfaces.

Caption: Synthetic utility of this compound in different scientific fields.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined synthesis and broad applicability. Its value lies in the combination of the thiophene core's electronic properties and the versatile reactivity of the aldehyde and methoxy functional groups. This guide provides a foundational understanding for researchers to effectively utilize this compound in the development of novel pharmaceuticals and advanced organic materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6O2S). Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde;5-methylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2018). Molecules. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020). Kuwait Journal of Science. Retrieved from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. Retrieved from [Link]

-

Unlocking the Potential of Organic Semiconductors: The Role of 2,2'-Bithiophene-5-carbaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). Molecules. Retrieved from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules. Retrieved from [Link]

Sources

- 1. This compound | C6H6O2S | CID 15937389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) IR3 [m.chemicalbook.com]

- 5. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxythiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. With a molecular weight of 142.18 g/mol , this compound serves as a versatile precursor in the development of novel pharmaceuticals and advanced materials. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and offers a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the compound's reactivity and highlights its applications as a crucial intermediate in the synthesis of biologically active molecules, thereby providing researchers and drug development professionals with the essential knowledge to effectively utilize this valuable synthetic intermediate.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] Among these, this compound has emerged as a particularly valuable intermediate. The presence of both an electron-donating methoxy group and an electron-withdrawing aldehyde group on the thiophene ring imparts a unique reactivity profile, making it a versatile scaffold for the construction of complex molecular architectures. This guide aims to provide a detailed technical resource for researchers, covering the fundamental aspects of this compound, from its synthesis and characterization to its applications in cutting-edge research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 142.18 g/mol | [2] |

| Molecular Formula | C₆H₆O₂S | [2] |

| CAS Number | 35087-46-8 | [3] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-methoxy-2-thiophenecarbaldehyde, 2-Formyl-5-methoxythiophene | [2][3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |

Synthesis of this compound

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich heterocycles like thiophenes.[4] This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-methoxythiophene, adapted from established procedures for similar thiophene derivatives.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-donating methoxy group at the 5-position of the thiophene ring activates the 2-position for electrophilic substitution, leading to the desired product with high regioselectivity.

Sources

An In-depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile chemical reactivity and its ability to serve as a bioisostere for phenyl groups, enhancing interactions with biological targets.[1] This five-membered aromatic heterocycle is a cornerstone in the development of a wide array of therapeutics, from anti-inflammatory agents to kinase inhibitors targeting critical cancer signaling pathways.[2][3] Its unique electronic properties and synthetic tractability make it a valuable building block for medicinal chemists. This guide focuses on a key derivative, 5-Methoxythiophene-2-carbaldehyde, providing a comprehensive overview of its synthesis, characterization, and burgeoning role in the landscape of drug discovery and development.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-methoxy-2-thiophenecarboxaldehyde, 2-Formyl-5-methoxythiophene | [4] |

| CAS Number | 35087-46-8 | |

| Molecular Formula | C₆H₆O₂S | [4] |

| Molecular Weight | 142.18 g/mol | [4] |

| Appearance | Solid | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Synthesis of this compound: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic ring is a fundamental transformation in organic synthesis. For this compound, the Vilsmeier-Haack reaction is the most prevalent and efficient synthetic route.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation.[5]

The methoxy group at the 5-position of the thiophene ring is an electron-donating group, which activates the ring towards electrophilic substitution, primarily directing the incoming electrophile to the adjacent C2 position.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus of phosphorus oxychloride (POCl₃). A subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of 2-methoxythiophene attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.

-

Aromatization and Hydrolysis: A proton is lost to restore the aromaticity of the thiophene ring, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to afford the final product, this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the formylation of similar thiophene derivatives.[1][5]

Materials:

-

2-Methoxythiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (1.2 equivalents) to anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxythiophene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. During the addition, maintain the internal temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~9.7 ppm (s, 1H, -CHO), δ ~7.6 ppm (d, 1H, thiophene H), δ ~6.3 ppm (d, 1H, thiophene H), δ ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~182 ppm (C=O), δ ~170 ppm (C-OCH₃), δ ~140 ppm (C-CHO), δ ~125 ppm (thiophene CH), δ ~110 ppm (thiophene CH), δ ~60 ppm (-OCH₃) |

| IR (neat) | ~1660-1680 cm⁻¹ (C=O stretch, strong), ~2820 & 2720 cm⁻¹ (aldehyde C-H stretch), ~1250 cm⁻¹ (C-O stretch) |

Applications in Drug Discovery and Medicinal Chemistry

Thiophene derivatives are integral to a multitude of marketed drugs and clinical candidates, acting on a diverse range of biological targets.[2] They are frequently employed as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.[8][9][10] this compound, with its reactive aldehyde functionality and the electron-donating methoxy group, serves as a versatile starting material for the synthesis of more complex bioactive molecules.

A Building Block for Kinase Inhibitors

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, including reductive amination, condensation reactions, and oxidation to a carboxylic acid. These reactions allow for the elaboration of the thiophene scaffold into more complex structures capable of interacting with the active sites of protein kinases.

Numerous thiophene-containing compounds have been developed as inhibitors of critical signaling pathways in cancer, such as:

-

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. Thiophene-based molecules have been designed as potent and selective inhibitors of PI3K.[9]

-

VEGFR-2/AKT Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. Thiophene derivatives have shown promise as dual inhibitors of VEGFR-2 and AKT.[11]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Thiophene-containing compounds have been investigated for their ability to modulate this pathway.[8]

Caption: Signaling pathways targeted by thiophenes.

While a specific, named drug synthesized directly from this compound is not prominently featured in publicly accessible literature, its structural motifs are present in numerous patented compounds and research molecules designed as kinase inhibitors and modulators of other cellular pathways. Its utility lies in providing a synthetically accessible and readily modifiable scaffold for the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a robust and well-understood process, providing access to a scaffold that is central to the development of novel therapeutics. The electron-rich nature of the methoxy-substituted thiophene ring, combined with the reactive aldehyde functionality, makes it an ideal starting point for the synthesis of diverse libraries of compounds targeting a range of biological pathways. As the demand for novel and effective drugs continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). NIH. [Link]

-

Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. (2011). NIH. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound (C6H6O2S). (n.d.). PubChemLite. [Link]

-

5-Methyl-2-thiophenecarboxaldehyde. (n.d.). PubChem. [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). NIH. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

- Preparation of thiophene-2-aldehydes. (1956).

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:35087-46-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C6H6O2S | CID 15937389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Cornerstone of Thiophene-Based Synthesis: A Technical Guide to 5-Methoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Complex Molecule Construction

In the landscape of heterocyclic chemistry, thiophene and its derivatives stand as privileged scaffolds, integral to the design of a vast array of functional molecules. Among these, 5-Methoxythiophene-2-carbaldehyde emerges as a pivotal building block, a testament to the profound impact of subtle structural modifications on chemical reactivity and utility. Its strategic placement of an electron-donating methoxy group and a versatile aldehyde function on the thiophene ring makes it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the structural nuances, synthesis, reactivity, and practical applications of this compound, offering a technical resource for researchers engaged in the art of molecular design and synthesis. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the principles that govern its chemical behavior.

Section 1: Structural Elucidation and Physicochemical Properties

This compound is a solid at room temperature, a property that simplifies its handling and storage.[1] Its core structure consists of a five-membered thiophene ring, substituted at the 2-position with a carbaldehyde group and at the 5-position with a methoxy group.

Molecular Structure:

Caption: Structural formula of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | [2] |

| Molecular Weight | 142.18 g/mol | [2] |

| CAS Number | 35087-46-8 | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [3] |

Spectroscopic Characterization:

Table 2: Expected Spectroscopic Data for this compound (based on 5-Methyl-2-thiophenecarboxaldehyde)

| Technique | Expected Key Features | Interpretation |

| ¹H NMR | ~9.8 ppm (s, 1H), ~7.6 ppm (d, 1H), ~6.9 ppm (d, 1H), ~3.9 ppm (s, 3H) | Aldehydic proton (CHO), Thiophene ring protons (H3 and H4), Methoxy protons (OCH₃) |

| ¹³C NMR | ~182 ppm, ~160-120 ppm (4 signals), ~55-60 ppm | Aldehydic carbon (C=O), Thiophene ring carbons, Methoxy carbon (OCH₃) |

| IR (Infrared) | ~1665 cm⁻¹ (strong), ~2820, 2720 cm⁻¹ (medium), ~1250 cm⁻¹ (strong) | C=O stretch (aldehyde), C-H stretch (aldehyde), C-O stretch (methoxy) |

| MS (Mass Spec.) | m/z 142 (M⁺) | Molecular ion peak |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Section 2: Synthesis - The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 2-methoxythiophene.

Mechanism Rationale: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich thiophene ring. The electron-donating nature of the methoxy group at the 5-position activates the thiophene ring towards electrophilic substitution and directs the formylation to the adjacent 2-position.

Vilsmeier-Haack Reaction Workflow:

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

-

Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution while maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add 2-methoxythiophene (1 equivalent) dropwise, ensuring the reaction temperature is maintained below 20°C.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium acetate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Section 3: Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is the epicenter of its reactivity, serving as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

1. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond. The electron-donating methoxy group can influence the reactivity of the aldehyde and the properties of the resulting α,β-unsaturated product.

2. Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The reaction with a phosphorus ylide allows for the controlled synthesis of various substituted alkenes, which are valuable intermediates in organic synthesis.

Key Reaction Pathways:

Caption: Key reactions of this compound.

Section 4: Applications in Drug Discovery - A Case Study of Telmisartan

The true value of a synthetic building block is realized in its application. This compound has proven its significance as a key intermediate in the synthesis of Telmisartan , a widely prescribed antihypertensive drug.[4][5][6][7][8] Telmisartan is an angiotensin II receptor blocker used to treat high blood pressure.

In the synthesis of Telmisartan, this compound serves as a precursor for constructing a substituted benzimidazole moiety, which is a core structural feature of the drug. The strategic use of this thiophene derivative streamlines the synthetic route, contributing to a more efficient and cost-effective manufacturing process. This application underscores the importance of this compound in providing access to complex and medicinally relevant molecules.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and away from light.[3]

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound represents more than just a chemical compound; it is a testament to the power of rational molecular design. Its carefully orchestrated arrangement of functional groups on the thiophene scaffold provides a versatile platform for the construction of complex molecular architectures. From its efficient synthesis via the Vilsmeier-Haack reaction to its pivotal role in the production of life-saving pharmaceuticals like Telmisartan, this unassuming aldehyde has firmly established its place in the synthetic chemist's toolbox. This guide has aimed to provide not only the "how" but also the "why," fostering a deeper understanding that is essential for innovation in the fields of chemical synthesis and drug discovery.

References

-

A novel and cost-efficient strategy for synthesis of an antihypertensive drug telmisartan, a substituted bis-benzimidazole derivative, is described. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Efficient and improved synthesis of Telmisartan. Beilstein J Org Chem. (URL: [Link])

-

Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. (URL: [https://www.rjpbcs.com/pdf/2010_1(2)/[4].pdf]([Link]4].pdf))

-

Efficient and improved synthesis of Telmisartan. PMC - PubMed Central - NIH. (URL: [Link])

-

5-Methyl-2-thiophenecarboxaldehyde. PubChem. (URL: [Link])

-

Efficient and improved synthesis of Telmisartan. PubMed. (URL: [Link])

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (URL: [Link])

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses Procedure. (URL: [Link])

-

This compound (C6H6O2S). PubChemLite. (URL: [Link])

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

-

Benzaldehyde;5-methylthiophene-2-carbaldehyde. PubChem. (URL: [Link])

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. (URL: [Link])

-

5-Methyl-2-thiophenecarboxaldehyde. the NIST WebBook. (URL: [Link])

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. (URL: [Link])

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. (URL: [Link])

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. (URL: [Link])

Sources

- 1. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR [m.chemicalbook.com]

- 2. 5-METHOXY-1-BENZOTHIOPHENE-2-CARBALDEHYDE(622864-56-6) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | 35087-46-8 [sigmaaldrich.com]

- 4. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR [m.chemicalbook.com]

- 5. This compound | C6H6O2S | CID 15937389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxythiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report, offering a comprehensive interpretation grounded in fundamental principles and comparative data analysis. We will explore the rationale behind the expected spectral features, providing a robust framework for structural verification and quality control.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₆H₆O₂S, belongs to a class of substituted thiophenes that are integral to the development of novel therapeutic agents and functional organic materials.[1] The precise arrangement of the methoxy and aldehyde substituents on the thiophene ring dictates its electronic properties and reactivity. Therefore, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular framework.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, we can confidently predict and interpret its ¹H NMR spectrum based on established principles of NMR spectroscopy and extensive data from closely related analogs, such as 5-Methylthiophene-2-carbaldehyde.[2]

The analysis will be based on a standard acquisition in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.7 - 9.9 | Singlet (s) | 1H | N/A |

| Thiophene-H3 | ~7.6 - 7.7 | Doublet (d) | 1H | ~4.0 |

| Thiophene-H4 | ~6.3 - 6.4 | Doublet (d) | 1H | ~4.0 |

| Methoxy-H | ~3.9 - 4.0 | Singlet (s) | 3H | N/A |

Causality Behind the Predicted Spectral Features:

-

Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing as a sharp singlet in the range of δ 9.7-9.9 ppm. This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group and the magnetic anisotropy of the C=O bond.[3] Its integration value will be 1H.

-

Thiophene Ring Protons (H3 and H4): The thiophene ring contains two non-equivalent aromatic protons, H3 and H4, which will appear as two distinct doublets due to coupling with each other.

-

H3 Proton: This proton is positioned adjacent to the electron-withdrawing aldehyde group. This proximity will cause it to be more deshielded than H4, and its signal is predicted to be in the δ 7.6-7.7 ppm region.

-

H4 Proton: This proton is adjacent to the electron-donating methoxy group. The methoxy group's +M (mesomeric) effect increases the electron density at this position, causing a significant shielding effect. Therefore, the H4 proton is expected to appear much further upfield, in the δ 6.3-6.4 ppm range. This is a key differentiator from the 5-methyl analog, where the corresponding proton is found at a less shielded position.[2]

-

-

Coupling Constant (J₃,₄): The coupling between the two adjacent protons on the thiophene ring (H3 and H4) is expected to result in a coupling constant (³J) of approximately 4.0 Hz. This value is characteristic for ortho-coupling in five-membered heterocyclic rings.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They will, therefore, appear as a sharp singlet, integrating to 3H. Their position is anticipated to be around δ 3.9-4.0 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.

Visualizing the Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the through-bond coupling relationship between the thiophene protons.

Caption: Structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Step 1: Sample Preparation

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Spectrometer Setup and Data Acquisition

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using the following parameters:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

-

Temperature: 298 K.

-

Step 3: Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the peak multiplicities and measure the coupling constants.

The logical flow of this experimental process is depicted below.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the influence of the aldehyde and methoxy substituents on the chemical shifts and coupling patterns of the thiophene ring protons, researchers can confidently verify the identity and purity of this important compound. The protocols and interpretive framework presented in this guide serve as a valuable resource for scientists engaged in drug discovery and materials science, ensuring the scientific integrity of their work.

References

-

PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]

-

Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

-

Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

CORE. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

-

PubChem. (2025). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99%. [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

-

MDPI. (2016). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Methoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methoxythiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide presents a detailed, expertly predicted ¹³C NMR dataset. The prediction is grounded in a thorough analysis of the experimentally determined spectrum of the structural analog, 5-methylthiophene-2-carboxaldehyde, and established principles of substituent effects in NMR spectroscopy. This guide offers a robust framework for the spectral interpretation, assignment, and characterization of this compound, complete with a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted thiophenes.

Introduction

This compound is a bifunctional organic molecule featuring a thiophene ring substituted with an electron-donating methoxy group and an electron-withdrawing aldehyde group. This substitution pattern imparts unique electronic and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Accurate structural elucidation is paramount for its application in these fields, and ¹³C NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of the carbon framework.

This guide addresses the current gap in readily available, fully assigned ¹³C NMR data for this compound. By leveraging spectral data from a close structural analog and applying established principles of physical organic chemistry, we provide a reliable predicted spectrum and a detailed guide to its interpretation.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in deuterated chloroform (CDCl₃) is presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| C=O | ~183 | Singlet | The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region. |

| C5 | ~165 | Singlet | The carbon bearing the electron-donating methoxy group (C5) is expected to be significantly deshielded. |

| C2 | ~145 | Singlet | The carbon attached to the electron-withdrawing aldehyde group (C2) will also be deshielded. |

| C3 | ~138 | Doublet | This thiophene ring carbon is adjacent to the aldehyde-bearing carbon and will be deshielded. |

| C4 | ~108 | Doublet | This thiophene ring carbon is adjacent to the methoxy-bearing carbon and will be shielded. |

| O-CH₃ | ~59 | Quartet | The methoxy carbon chemical shift is characteristic for this functional group attached to an aromatic ring. |

Rationale for Predicted Chemical Shifts

The prediction of the ¹³C NMR chemical shifts for this compound is based on the experimentally determined data for 5-methylthiophene-2-carboxaldehyde and the known substituent effects of a methoxy group compared to a methyl group on an aromatic ring.

-

Reference Compound: 5-Methylthiophene-2-carboxaldehyde: The experimentally determined ¹³C NMR chemical shifts for this compound provide a solid foundation for our predictions.

-

Substituent Effects of the Methoxy Group: The replacement of a methyl group with a methoxy group at the C5 position is expected to have the following effects:

-

C5 (ipso-carbon): The oxygen atom of the methoxy group is highly electronegative and will cause a significant downfield shift (deshielding) of the directly attached C5 carbon compared to the methyl-substituted analog.

-

C4 (ortho-carbon): The methoxy group is a strong resonance electron-donating group, which will lead to an upfield shift (shielding) of the ortho C4 carbon.

-

C3 (meta-carbon): The effect on the meta C3 carbon is expected to be minimal.

-

C2 (para-carbon): The resonance donation of the methoxy group will cause a slight upfield shift (shielding) of the para C2 carbon.

-

Aldehyde Carbonyl (C=O): The electronic effects of the C5 substituent are transmitted through the thiophene ring to the aldehyde group. The electron-donating nature of the methoxy group is expected to cause a slight upfield shift of the carbonyl carbon compared to the methyl analog.

-

Methoxy Carbon (O-CH₃): The chemical shift of the methoxy carbon itself is expected to be in the typical range of 55-60 ppm.

-

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, step-by-step methodology for the acquisition of a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal reference (0.0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

-

This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for ¹³C frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For a detailed guide on shimming, refer to standard operating procedures for your specific instrument.

3. Acquisition Parameters for a Proton-Decoupled ¹³C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 240 ppm (from -20 to 220 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): At least 1.0 second to ensure good digital resolution.

-

Relaxation Delay (D1): 2.0 seconds. This is a crucial parameter to allow for the relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): A minimum of 1024 scans is recommended due to the low natural abundance of the ¹³C isotope. The number of scans can be increased to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 77.16 ppm).[1]

-

Perform baseline correction to ensure accurate integration (if required).

Visualization of the Experimental Workflow

Caption: Workflow for ¹³C NMR analysis.

Interpretation and Structural Validation

A proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

Quaternary Carbons: The signals for the aldehyde carbonyl (C=O), the carbon bearing the methoxy group (C5), and the carbon bearing the aldehyde group (C2) will appear as singlets. Due to their longer relaxation times, these signals may have lower intensities compared to the protonated carbons.

-

Protonated Carbons: The signals for the thiophene ring carbons C3 and C4, and the methoxy carbon (O-CH₃) will appear as a doublet and a quartet, respectively, in a proton-coupled ¹³C NMR spectrum. In a standard proton-decoupled spectrum, these will all be singlets. The relative intensities of the protonated carbon signals are generally higher due to the Nuclear Overhauser Effect (NOE).

To further confirm the assignments, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

-

HSQC: This experiment correlates each carbon atom with its directly attached proton(s). This would allow for the unambiguous assignment of the protonated carbons (C3, C4, and O-CH₃) based on the known ¹H NMR spectrum.

-

HMBC: This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the assignments of the quaternary carbons by observing correlations to nearby protons. For example, the aldehyde carbonyl carbon should show a correlation to the C3-H proton.

Molecular Structure and ¹³C NMR Assignments

Sources

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Methoxythiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxythiophene-2-carbaldehyde, a key intermediate in pharmaceutical and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles of sample preparation, ionization techniques, and fragmentation analysis. By elucidating the causality behind experimental choices, this guide offers field-proven insights to ensure accurate and reproducible mass spectral data. We will explore both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, predict fragmentation pathways, and provide detailed experimental protocols. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to enhance understanding.

Introduction: The Significance of this compound

This compound (C₆H₆O₂S) is a heterocyclic aromatic aldehyde with significant applications as a building block in the synthesis of various pharmaceutical compounds and organic materials.[1] Its chemical structure, featuring a methoxy group and an aldehyde functional group on a thiophene ring, imparts unique reactivity and makes it a valuable precursor in drug discovery and development. Accurate characterization of this compound and its derivatives is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide will navigate the intricacies of analyzing this compound by mass spectrometry, providing a robust framework for obtaining a clear analytical fingerprint.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | PubChem[1] |

| Molecular Weight | 142.18 g/mol | PubChem[1] |

| Exact Mass | 142.00885060 Da | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich |

Foundational Strategy: Sample Preparation and Chromatographic Separation

The quality of mass spectrometric data is intrinsically linked to the purity of the sample and the efficiency of its introduction into the mass spectrometer. For a semi-volatile small molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable analytical platforms. The choice between them depends on the sample matrix, the desired sensitivity, and the specific information sought.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is an excellent choice for the analysis of thermally stable and volatile compounds. Given that thiophene derivatives are amenable to GC analysis, this technique is highly suitable for this compound.

-

Solvent Selection: Dissolve the solid this compound in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL to avoid column and detector saturation.

-

Injection: Inject 1 µL of the final solution into the GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS is preferred for less volatile compounds or when analyzing complex mixtures that require the resolving power of liquid chromatography.

-

Solvent System: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to an initial concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution with the initial mobile phase composition (e.g., a mixture of water and organic solvent with a small amount of formic acid to aid protonation in positive ion mode) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Injection: Inject 5-10 µL of the filtered solution onto the LC-MS system.

Caption: Figure 1: General workflow for sample preparation and analysis.

Ionization and Mass Analysis: Choosing the Right Tool

The choice of ionization technique is critical as it dictates the type of ions generated and, consequently, the information that can be obtained from the mass spectrum.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization is a high-energy "hard" ionization technique typically coupled with GC. It involves bombarding the analyte molecules with a beam of electrons (usually at 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. This extensive fragmentation provides a detailed structural fingerprint, which is highly reproducible and ideal for library matching.

Electrospray Ionization (ESI): The Soft Ionization Advantage

Electrospray Ionization is a "soft" ionization technique commonly used with LC. It generates ions directly from a solution, typically by creating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.

Decoding the Spectra: Fragmentation Analysis

The fragmentation pattern of this compound provides a unique signature for its identification.

Predicted Electron Ionization (EI) Fragmentation

Based on the known fragmentation of aromatic aldehydes and thiophenes, the EI mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 142. The fragmentation will likely proceed through several key pathways:

-

Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 141.[2]

-

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide (28 Da), a characteristic fragmentation of aldehydes, resulting in a fragment at m/z 113.

-

Loss of the Methoxy Group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (CH₃˙, 15 Da) to form an ion at m/z 127, or the loss of a methoxy radical (˙OCH₃, 31 Da) to yield a fragment at m/z 111.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although these fragments will likely be of lower abundance.

Caption: Figure 2: Predicted EI fragmentation of this compound.

Table 2: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Structure/Loss |

| 142 | Molecular Ion [M]⁺˙ |

| 141 | [M-H]⁺ |

| 127 | [M-CH₃]⁺ |

| 113 | [M-H-CO]⁺ |

| 111 | [M-OCH₃]⁺ |

Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive ion ESI-MS, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at m/z 143. When using methanol as a solvent, it is important to be aware of the potential for in-source reactions. For aromatic aldehydes, the formation of an [M+15]⁺ adduct, corresponding to the addition of a methyl group from methanol, has been reported.

Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 143) would likely induce fragmentation through the following pathways:

-

Loss of Carbon Monoxide (CO): Similar to EI, the protonated molecule can lose CO (28 Da), leading to a fragment at m/z 115.

-

Loss of Methanol (CH₃OH): A neutral loss of methanol (32 Da) is also a plausible fragmentation pathway, resulting in an ion at m/z 111.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. By carefully selecting the sample preparation method, chromatographic technique, and ionization mode, researchers can obtain high-quality, reproducible data. Understanding the predictable fragmentation patterns under both Electron Ionization and Electrospray Ionization provides a solid foundation for interpreting the resulting mass spectra. This guide provides the necessary framework for drug development professionals and scientists to confidently employ mass spectrometry in their research involving this important heterocyclic compound.

References

-

Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]

-

2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

-

This compound. PubChem. [Link]

-

2-Thiophenecarboxaldehyde | C5H4OS. PubChem. [Link]

-

Thiophene-2-carboxaldehyde. Wikipedia. [Link]

-

Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]

-

Tandem mass spectrometry. Wikipedia. [Link]

-

MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH. [Link]

-

Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH. [Link]

-

5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. [Link]

-

This compound | C6H6O2S. PubChem. [Link]

-

Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. NIH. [Link]

-

Electrospray ionization mass spectra in the positive mode of the 5–Cu... ResearchGate. [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

2.30 Electrospray Mass Spectrometry. ScienceDirect. [Link]

-

Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Wiley Online Library. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. ChemRxiv. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]. PubMed. [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

-

Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Methoxy-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 5-methoxy-2-thiophenecarbaldehyde (CAS No: 35087-46-8), a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering a thorough compilation of its physical characteristics, spectral data, and the experimental methodologies for their determination. By presenting a consolidated and expertly curated set of data, this guide aims to facilitate the efficient and accurate use of 5-methoxy-2-thiophenecarbaldehyde in research and development endeavors.

Introduction

5-Methoxy-2-thiophenecarbaldehyde is a substituted thiophene derivative characterized by a methoxy group at the 5-position and a formyl group at the 2-position of the thiophene ring. Its unique electronic and structural features make it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. A profound understanding of its physical properties is paramount for its effective application, influencing aspects from reaction kinetics and purification strategies to formulation and material characteristics. This guide provides a detailed examination of these properties, grounded in established scientific principles and experimental data.

Core Physical Properties

A summary of the fundamental physical properties of 5-methoxy-2-thiophenecarbaldehyde is presented below. These values are critical for handling, storage, and application of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₂S | [PubChem][1] |

| Molecular Weight | 142.18 g/mol | [PubChem][1] |

| CAS Number | 35087-46-8 | [PubChem][1] |

| Physical Form | Solid | [Sigma-Aldrich] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [Sigma-Aldrich] |

Spectroscopic and Physicochemical Data

The following sections delve into the detailed spectroscopic and physicochemical properties of 5-methoxy-2-thiophenecarbaldehyde, providing the foundational data for its structural elucidation and characterization.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic compounds. Below is a summary and interpretation of the expected spectral data for 5-methoxy-2-thiophenecarbaldehyde.

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the two thiophene ring protons, and the methoxy group protons. The aldehyde proton is expected to appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The two protons on the thiophene ring will likely appear as doublets in the aromatic region (δ 6.5-8.0 ppm), with their coupling constant revealing their ortho relationship. The methoxy protons will present as a sharp singlet further upfield (typically δ 3.5-4.0 ppm).

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the six unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 180-190 ppm). The four carbons of the thiophene ring will resonate in the aromatic region (δ 110-170 ppm), with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The methoxy carbon will appear as a single peak in the upfield region (δ 55-65 ppm).

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-methoxy-2-thiophenecarbaldehyde is expected to exhibit several characteristic absorption bands:

-

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1660-1700 cm⁻¹, characteristic of the carbonyl stretching vibration of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): One or two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, corresponding to the C-H stretching of the aldehyde group.

-

C-H Stretch (Aromatic): Absorption bands in the region of 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations of the thiophene ring.

-

C-O Stretch (Methoxy): A strong band is expected in the range of 1000-1300 cm⁻¹ due to the C-O stretching of the methoxy group.

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the thiophene ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (142.18).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29). The fragmentation of the thiophene ring and the loss of the methoxy group or a methyl radical from it would also contribute to the overall fragmentation pattern.

Physicochemical Properties

-

Melting Point: As a solid at room temperature, the melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting point range.

-

Boiling Point: The boiling point, likely to be determined under reduced pressure to prevent decomposition, is another important physical constant.

-

Density: The density of the solid material can be determined using various standard techniques.

-

Solubility: The solubility profile in a range of solvents is critical for its use in synthesis and purification. It is expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. Its solubility in polar protic solvents like methanol and ethanol, and non-polar solvents like hexanes, would need to be experimentally determined. It is likely to have limited solubility in water.

Experimental Methodologies

This section provides detailed, self-validating protocols for the determination of the key physical and spectral properties of 5-methoxy-2-thiophenecarbaldehyde.

Determination of Melting Point

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Protocol:

-